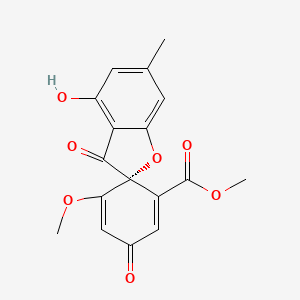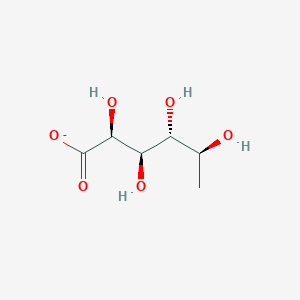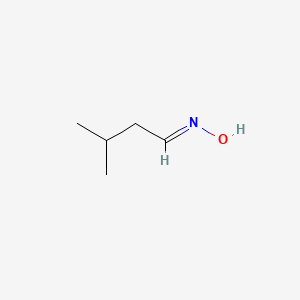
3-Methylbutyraldehyde oxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3-Methylbutyraldehyde oxime involves various catalytic and enantioselective processes. For instance, the enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes using a Cu(II)-amino pyridine complex as a catalyst results in chiral building blocks that can be transformed into nonracemic chiral gamma-lactams and other derivatives (Blay, Hernandez‐Olmos, & Pedro, 2010). Another example includes the auto-oxidation of isobutyraldehyde in the presence of molecular oxygen, leading to substituted 1,3,4-oxadiazoles in moderate to excellent yields (Chauhan, Ravva, & Sen, 2019).
Molecular Structure Analysis
The molecular structure of 3-Methylbutyraldehyde oxime and its derivatives has been explored through various methods, including density functional theory (DFT) calculations. For example, the study of 3-nitroso-2,4-pentanedione, an oxime-acetylacetone, revealed insights into its structure, tautomerism, and intramolecular hydrogen bond through DFT calculations (Rakhshanipour, Jalali, Darugar, Eshghi, & Vakili, 2020).
Chemical Reactions and Properties
3-Methylbutyraldehyde oxime participates in various chemical reactions, such as oxime-nitrone isomerization and intramolecular cycloaddition, leading to the formation of isoxazolo[4,3-c]pyridine derivatives (Noguchi et al., 1999). These reactions showcase the compound's versatility and utility in synthesizing complex molecules.
Physical Properties Analysis
The synthesis and characterization of compounds related to 3-Methylbutyraldehyde oxime provide insights into their physical properties. For example, the synthesis of calcium 3-methyl-2-oxobutyrate through the reaction of isobutyraldehyde with diethyl oxalate under catalysis of sodium methoxide highlights the optimization of reaction conditions for achieving high yield and purity (Qian, 2009).
Chemical Properties Analysis
The chemical properties of 3-Methylbutyraldehyde oxime derivatives are influenced by their synthesis and reaction conditions. Studies on organocatalytic synthesis and the catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles demonstrate the compound's potential in creating chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities (Dai et al., 2016).
Applications De Recherche Scientifique
Supramolecular Chains of High Nuclearity
Research by Giannopoulos et al. (2014) explored the application of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions. This study resulted in a new {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior, indicating potential applications in materials science and magnetism.
Antioxidant Properties
Puntel et al. (2008) investigated the antioxidant properties of 3-(phenylhydrazono) butan-2-one oxime, a related compound. Their study found that low concentrations of the oxime decreased hydrogen peroxide-induced lipid peroxidation, suggesting potential antioxidant applications (Puntel et al., 2008).
Bioconjugation Mechanism and Catalysis
Kölmel and Kool (2017) outlined the chemical developments in oxime and hydrazone formation, including their use in bioconjugation strategies across various scientific fields. This work highlighted the versatility and efficiency of oxime chemistry in applications ranging from polymer chemistry to chemical biology (Kölmel & Kool, 2017).
Protein-Polysaccharide Conjugate Vaccines
Lees et al. (2006) demonstrated the use of oxime chemistry for bioconjugation of proteins and polysaccharides in vaccine development. Their approach utilized aminooxy reagents and oxime chemistry to efficiently synthesize protein-polysaccharide conjugate vaccines (Lees et al., 2006).
Vasorelaxation and Cardiovascular Effects
Dantas et al. (2014) investigated the cardiovascular effects of a new oxime derivative, finding that it induced endothelium-independent relaxation in blood vessels. This study suggests potential applications of oximes in cardiovascular research (Dantas et al., 2014).
Intramolecular Oxime–Olefin Cycloaddition
Noguchi et al. (2001) discussed the features of intramolecular oxime–olefin cycloaddition in the formation of perhydroisoxazolo[4,3-c]pyridine derivatives, providing insights into the synthetic applications of oximes in organic chemistry (Noguchi et al., 2001).
Oxime Conversion in Synthetic Chemistry
Pourali and Goli (2006) explored the conversion of oximes to corresponding carbonyl compounds, highlighting the role of oximes as protective and activating groups in synthetic organic chemistry (Pourali & Goli, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-(3-methylbutylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPRNSQRRCCRR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031900 | |
| Record name | (E)-3-Methylbutyraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyraldehyde oxime | |
CAS RN |
626-90-4, 5775-74-6 | |
| Record name | 3-Methylbutyraldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 3-methyl-, oxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methylbutyraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyraldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




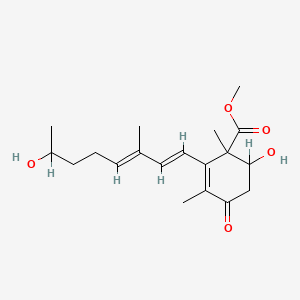
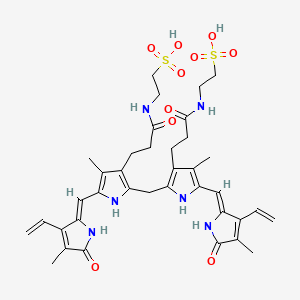
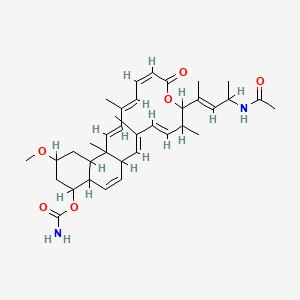
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)

![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)
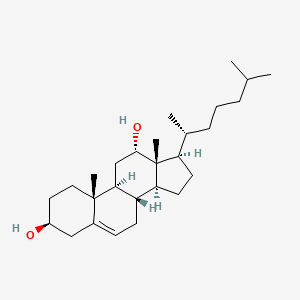
![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)
